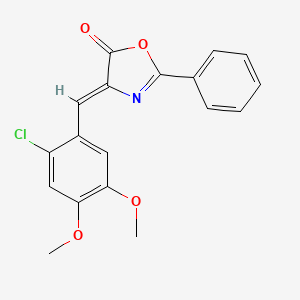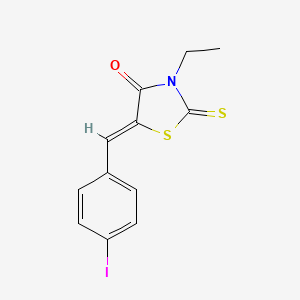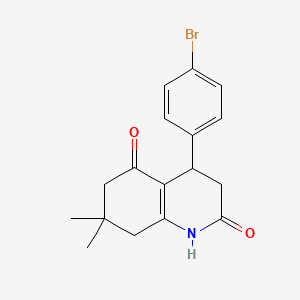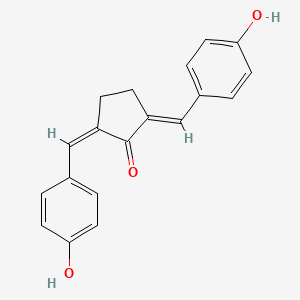
4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as CDMOB-PX, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied extensively due to its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting this process, 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can prevent the growth and proliferation of cancer cells. Additionally, studies have shown that 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can induce cell cycle arrest and inhibit the activity of certain enzymes involved in cancer cell survival.
Biochemical and physiological effects:
4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, studies have suggested that 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one may have anti-inflammatory and anti-oxidant effects. Additionally, 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its high purity and stability, which makes it a reliable tool for research. Additionally, 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have low toxicity, which reduces the risk of adverse effects in experimental models. However, one limitation of using 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is that it is a synthetic compound, which may limit its relevance to natural systems.
Direcciones Futuras
There are several potential future directions for research on 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of new derivatives of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one that may have improved therapeutic properties. Additionally, further studies are needed to investigate the potential anti-inflammatory and anti-oxidant effects of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. Finally, research is needed to determine the optimal dosing and administration of 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one for therapeutic use.
Aplicaciones Científicas De Investigación
4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent. In particular, studies have focused on its ability to inhibit the growth of cancer cells. Research has shown that 4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for chemotherapy.
Propiedades
IUPAC Name |
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-15-9-12(13(19)10-16(15)23-2)8-14-18(21)24-17(20-14)11-6-4-3-5-7-11/h3-10H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWDDHWUXJCHC-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3749591.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B3749598.png)

![3-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749607.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B3749618.png)



![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749642.png)


![2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenyl-3(2H)-furanone](/img/structure/B3749653.png)

